molecular formula C25H17N3O2S B1186555 5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide

5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide

Cat. No.: B1186555
M. Wt: 423.49
InChI Key: FIKBTOROKDGCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridazine core substituted with hydroxy, triphenyl, and carboxamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C25H17N3O2S

Molecular Weight

423.49

IUPAC Name

5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide

InChI

InChI=1S/C25H17N3O2S/c29-22-20-19(16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)27-28-25(20)31-23(22)24(30)26-18-14-8-3-9-15-18/h1-15,29H,(H,26,30)

InChI Key

FIKBTOROKDGCOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C(=C(SC3=NN=C2C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

The synthesis of 5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into simpler components in the presence of water and acid or base catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-hydroxy-N,3,4-triphenylthieno[2,3-c]pyridazine-6-carboxamide can be compared with other similar compounds, such as:

    Pyridazine derivatives: These compounds share the pyridazine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Thienopyridazine derivatives: Similar to the compound , these derivatives have a thieno[2,3-c]pyridazine core but may have different functional groups attached.

    Triphenyl derivatives: Compounds with triphenyl groups exhibit unique chemical properties due to the presence of three phenyl rings.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

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